molecular formula C14H26N2O3 B1528103 Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1160247-18-6

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No. B1528103
M. Wt: 270.37 g/mol
InChI Key: CYIJGWKOFZHWLD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (TBAM-7C) is a novel, highly stable organic compound with potential applications in a variety of scientific fields. It has a unique structure, with a seven-membered ring and a tert-butyl group attached to the nitrogen atom. This compound exhibits excellent solubility in both organic and aqueous solvents and is highly resistant to oxidation and hydrolysis. As a result, it has been studied extensively for its potential use in a variety of scientific applications.

Scientific Research Applications

Synthesis Techniques and Chemical Analyses

  • Pathways in Reaction with DMF-DMA : A study explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, highlighting a general procedure for synthesizing spirocyclic compounds potentially leading to biologically active heterocycles (Moskalenko & Boev, 2012).
  • Conformationally Restricted Pseudopeptides : The synthesis and conformational analysis of spirolactams as pseudopeptides indicate their utility in mimicking Pro-Leu and Gly-Leu dipeptides, with implications for peptide synthesis and drug discovery (Fernandez et al., 2002).
  • Cyclic Amino Acid Esters : Research on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates its synthesis as a cyclic amino acid ester, with structural determination via X-ray diffraction analysis, contributing to the understanding of its molecular structure (Moriguchi et al., 2014).
  • Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, showcasing a method for producing a wide range of enantioenriched amines (Ellman et al., 2002).

Potential for Biological Activity

  • Biologically Active Compound Synthesis : The intermolecular Ugi reaction involving gabapentin with glyoxal and isocyanides to produce novel classes of compounds suggests potential pathways for developing biologically active substances (Amirani Poor et al., 2018).
  • Dopamine Agonist Evaluation : Synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists underline the exploration of new compounds for central nervous system applications, even though the specific compounds evaluated did not show the anticipated CNS activity (Brubaker & Colley, 1986).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-5-14(10-16)7-11(8-15)9-18-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIJGWKOFZHWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

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